Rat UT-A1 Urea Transporter Inhibition: 3-Amino-1-butylurea Shows Sub-Micromolar Potency
3-Amino-1-butylurea inhibits rat urea transporter UT-A1 with an IC50 of 400 nM [1]. In contrast, the simple urea analog dimethylthiourea (DMTU) exhibits an IC50 of 2-3 mM against the same target [2], representing a >500-fold improvement in potency. While more optimized inhibitors like the 1,2,4-triazoloquinoxaline derivative 8ay achieve an IC50 of ≈150 nM [3], 3-amino-1-butylurea offers a distinct chemical scaffold with a sub-micromolar IC50, positioning it as a valuable lead compound for further optimization.
| Evidence Dimension | Inhibition of rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | DMTU: IC50 = 2-3 mM; Triazoloquinoxaline 8ay: IC50 ≈ 150 nM |
| Quantified Difference | ~500- to 7,500-fold more potent than DMTU; ~2.7-fold less potent than 8ay |
| Conditions | MDCK cells expressing rat UT-A1, 15 min incubation, fluorescence plate reader assay |
Why This Matters
This IC50 value defines the compound's potency as a urea transport inhibitor, enabling researchers to select it for studies where moderate potency and a distinct chemical scaffold are desired, potentially offering advantages in selectivity or pharmacokinetics.
- [1] BindingDB. (n.d.). BDBM50575378 (CHEMBL4849241). Retrieved April 21, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575378&tag=rep&fil=entry&entryid=50014380&submit=summary View Source
- [2] Cil, O., Esteva-Font, C., Tas, S. T., Su, T., Lee, S., Anderson, M. O., Ertunc, M., & Verkman, A. S. (2015). Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats. Kidney International, 88(5), 1093-1101. https://doi.org/10.1038/ki.2015.138 View Source
- [3] Esteva-Font, C., Anderson, M. O., Phuan, P. W., Su, T., Lee, S., Cil, O., & Verkman, A. S. (2018). Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. Journal of Medicinal Chemistry, 61(7), 3209-3217. https://doi.org/10.1021/acs.jmedchem.8b00143 View Source
